molecular formula C18H28N4O2 B6010279 2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(3-pyridin-3-ylpropyl)acetamide

2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(3-pyridin-3-ylpropyl)acetamide

Cat. No.: B6010279
M. Wt: 332.4 g/mol
InChI Key: YDECLGFTHAJJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(3-pyridin-3-ylpropyl)acetamide is a complex organic compound with a unique structure that includes a piperazine ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(3-pyridin-3-ylpropyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(3-pyridin-3-ylpropyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(3-pyridin-3-ylpropyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(3-pyridin-3-ylpropyl)acetamide involves its interaction with specific molecular targets and pathways within cells. This may include binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(3-pyridin-3-ylpropyl)acetamide include other piperazine derivatives and compounds with similar functional groups. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This gives it distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(3-pyridin-3-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-14(2)13-22-10-9-21-18(24)16(22)11-17(23)20-8-4-6-15-5-3-7-19-12-15/h3,5,7,12,14,16H,4,6,8-11,13H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDECLGFTHAJJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNC(=O)C1CC(=O)NCCCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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